molecular formula C14H20N6OS B2541707 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 921151-16-8

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2541707
CAS No.: 921151-16-8
M. Wt: 320.42
InChI Key: GKSCBJMXFSBLGP-UHFFFAOYSA-N
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Description

1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a tetrazole ring substituted with a cyclohexyl group and a thiophene-2-ylmethyl moiety. The thiophene moiety, a sulfur-containing aromatic heterocycle, may modulate electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6OS/c21-14(15-9-12-7-4-8-22-12)16-10-13-17-18-19-20(13)11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H2,15,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSCBJMXFSBLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrazole Ring: Starting from a suitable nitrile precursor, the tetrazole ring can be formed using azide sources under acidic or basic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via alkylation reactions.

    Thiophene Moiety Attachment: The thiophene group can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

    Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a pharmacophore in drug design.

    Industry: Applications in materials science, such as the development of novel polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific biological target. Generally, compounds with tetrazole rings can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors in a similar manner. The cyclohexyl and thiophene groups might contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis based on heterocyclic cores, substituents, and pharmacological relevance:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Physicochemical Properties Synthesis Method Biological Relevance (if reported) References
1-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea Tetrazole (cyclohexyl-substituted), urea linker, thiophen-2-ylmethyl Likely crystalline (inferred from analogs) Probable isocyanate-amine coupling (analogous to ) Not explicitly reported in provided evidence
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea (6a–g) Triazole core, thiomethyl bridge, phenylurea White crystals, m.p. 192°C (e.g., compound 8 ) Reaction of 1,2,4-triazole derivatives with phenyl isocyanates in THF Antiviral activity (HIV-1/2 inhibition) tested
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea derivatives Tetrazole-phenyl, trifluoromethylphenyl urea White crystals, m.p. 160–220°C, IR/LC-MS confirmed Cyclocondensation methods Hypoglycemic activity (structural focus)
CMF-019 (benzimidazole-thiophene derivative) Benzimidazole core, thiophen-2-ylmethyl, carboxylate Crystalline, HPLC-purified (99.85% purity) Condensation of benzimidazole precursors with thiophene-acetimidate salts Not specified (patented synthetic route)
5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole Benzimidazole core, dual thiophene substituents Colorless crystals, monoclinic (P21/n), Z = 8 Crystallization from THF/water mixtures Structural analysis (no bioactivity reported)

Key Comparisons

Heterocyclic Core Variations: Tetrazole vs. Triazole: The tetrazole ring (present in the target compound) exhibits higher acidity (pKa ~4.9) compared to triazoles (pKa ~8–10), which may influence hydrogen-bonding interactions in biological targets . Benzimidazole vs. Tetrazole: Benzimidazole derivatives (e.g., CMF-019) often target enzymes like kinases due to their planar aromatic systems, while tetrazoles are more commonly used as bioisosteres for carboxylic acids .

Substituent Effects :

  • Thiophen-2-ylmethyl Group : Shared with CMF-019 and 5-chloro-benzimidazole derivatives, this moiety enhances π-π stacking and sulfur-mediated interactions. In CMF-019, it contributes to rigidity and selectivity in binding .
  • Cyclohexyl vs. Phenyl Groups : The cyclohexyl substituent in the target compound may improve solubility and reduce metabolic degradation compared to phenyl groups in hypoglycemic urea derivatives .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for triazole-urea derivatives (e.g., THF-mediated coupling), though cyclohexyl-tetrazole precursors may require specialized cycloaddition steps .

Physicochemical Properties :

  • Melting points and crystallinity trends align with urea derivatives (e.g., 160–220°C for trifluoromethylphenyl ureas) . The thiophene-containing analogs (e.g., CMF-019) exhibit high purity (>99.85%) via HPLC, suggesting robust synthetic protocols .

Biological Activity

The compound 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a member of the tetrazole family, which has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C15H19N5OS
  • Molecular Weight : 319.41 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a tetrazole ring, a cyclohexyl group, a thiophene moiety, and an urea functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The urea moiety is known to interact with enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Modulation : The tetrazole ring may influence receptor binding, affecting pathways such as cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Biological Activity Data

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against gram-positive bacteria
Enzyme InhibitionInhibition of specific enzymes involved in metabolic pathways

Case Study 1: Anticancer Properties

A study conducted by researchers at the Groningen Research Institute of Pharmacy explored the anticancer effects of various tetrazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In an investigation published in Journal of Medicinal Chemistry, the compound was tested against various bacterial strains. Results indicated that it possessed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Urea Formation : The urea group is introduced via reaction with isocyanates or carbamates.
  • Final Coupling : The thiophene moiety is attached through nucleophilic substitution or coupling reactions.

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